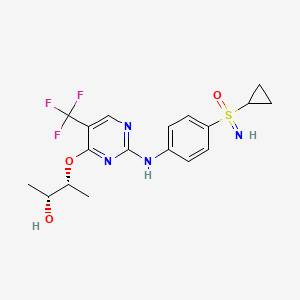

Roniciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Profile of Pan-CDK Inhibitor Roniciclib (BAY 1000394)

Introduction and Overview

Roniciclib (development code BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated in various preclinical models and early-phase clinical trials for advanced malignancies. Unlike selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) that specifically target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, this compound exhibits a broast-spectrum inhibition profile targeting multiple cell-cycle and transcriptional CDKs. This comprehensive activity profile enables this compound to interfere with both cell division cycle progression and transcriptional regulation, presenting a distinct therapeutic approach compared to selective CDK4/6 inhibitors [1] [2].

The compound emerged from optimization efforts of earlier multi-targeted CDK inhibitors, particularly through the incorporation of a sulfoximine group and a trifluoromethyl substituent at the 5-position of the aminopyrimidine core, along with specific modifications to the side chain structure. These structural refinements resulted in improved pharmacological properties while maintaining potent inhibition across multiple CDK targets [3]. This compound has demonstrated broad-spectrum anti-proliferative activity across diverse human cancer cell lines and has shown efficacy in various xenograft models, including those refractory to standard chemotherapeutic agents [2].

Mechanism of Action and Signaling Pathways

Primary Targets and Inhibition Profile

This compound functions as a low nanomolar inhibitor against both cell-cycle regulating CDKs and transcription-associated CDKs. Its primary targets include:

- Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4, and CDK6 with IC50 values typically ≤11 nM [1] [2]

- Transcriptional CDKs: CDK5, CDK7, and CDK9 with IC50 values ≤50 nM [1]

- Non-CDK kinase targets: Additionally demonstrates inhibition of Aurora A kinase at nanomolar concentrations [1]

This comprehensive inhibition profile distinguishes this compound from selective CDK4/6 inhibitors currently approved for hormone receptor-positive breast cancer, which primarily target CDK4 and CDK6 with minimal activity against other CDK family members [4] [5] [6].

Signaling Pathways and Cellular Consequences

The diagram below illustrates the core signaling pathways affected by this compound and the subsequent cellular consequences:

This compound inhibits multiple CDK pathways, inducing cell cycle arrest and apoptosis.

The pan-CDK inhibitory activity of this compound translates to several key cellular effects:

- Cell cycle arrest: Unlike selective CDK4/6 inhibitors that primarily induce G1 arrest, this compound treatment results in accumulation of cells in G2/M phase across multiple cancer cell types, including anaplastic thyroid cancer and cervical cancer models [1]

- Apoptosis induction: this compound activates caspase-3/7 activity and increases early apoptotic cells as demonstrated by Annexin V staining [1]

- Transcription disruption: By inhibiting CDK7 and CDK9, which regulate RNA polymerase II phosphorylation, this compound disrupts transcription initiation and elongation, potentially affecting the expression of short-lived pro-survival proteins [2]

- Cancer stemness reduction: In neuroblastoma models, this compound has been shown to downregulate stemness markers and inhibit neurosphere formation, suggesting activity against cancer stem cell populations [7]

Preclinical Profiling and Experimental Data

In Vitro Efficacy and Potency

This compound has demonstrated potent anti-proliferative effects across a broad panel of human cancer cell lines:

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | Experimental Measure | Result | Reference |

|---|---|---|---|---|

| Anaplastic Thyroid Cancer | 8505C | Median-effect dose (Dm) | 9.7 ± 0.1 nM | [1] |

| Anaplastic Thyroid Cancer | KAT18 | Median-effect dose (Dm) | 11.3 ± 1.1 nM | [1] |

| Anaplastic Thyroid Cancer | 8305C | Median-effect dose (Dm) | 16.4 ± 0.8 nM | [1] |

| Neuroblastoma | IMR-32 | Neurosphere formation inhibition | Significant reduction | [7] |

| Neuroblastoma | SH-SY5Y | Neurosphere formation inhibition | Significant reduction | [7] |

Key Experimental Protocols

3.2.1 Cell Viability and Proliferation Assay

- Purpose: To evaluate the concentration-dependent anti-proliferative effects of this compound

- Methodology:

- Seed cancer cells in appropriate multi-well plates and allow to adhere overnight

- Treat cells with escalating concentrations of this compound (e.g., 1-100 nM) for 72-96 hours

- Measure cell viability using ATP-based assays (e.g., CellTiter-Glo) or direct cell counting

- Calculate IC50 values using non-linear regression analysis of dose-response curves

- Key Considerations: this compound exhibits more robust and durable cytotoxic effects at higher doses (≥25 nM), with near-complete growth arrest (≥89.3%) observed at 100 nM [1]

3.2.2 Apoptosis Assessment

- Purpose: To quantify this compound-induced programmed cell death

- Methodology:

- Treat cells with this compound (25 nM recommended) for 24 hours

- Harvest cells and stain with Annexin V-Alexa Fluor 488 and propidium iodide (PI)

- Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

- Parallel assessment of caspase-3 activation using fluorometric assays

- Key Findings: this compound significantly increases early apoptotic populations and caspase-3 activity across multiple cancer cell lines [1]

3.2.3 Cell Cycle Analysis

- Purpose: To determine the effect of this compound on cell cycle distribution

- Methodology:

- Treat asynchronous cancer cells with this compound (25 nM) for 24 hours

- Fix cells with ethanol and stain with propidium iodide

- Analyze DNA content by flow cytometry

- Determine cell cycle phase distribution using appropriate software

- Key Findings: this compound treatment significantly increases the proportion of cells in G2/M phase, indicating G2/M arrest [1]

In Vivo Efficacy

This compound has demonstrated broad-spectrum in vivo anti-tumor activity in multiple xenograft models:

- Significantly inhibits tumor growth in anaplastic thyroid cancer xenografts without evidence of toxicity [1]

- Shows impressive inhibition of tumor growth in neuroblastoma orthotopic mouse models [7]

- Demonstrates additive efficacy in combination with cisplatin and etoposide in small-cell lung cancer xenograft models without worsening tolerability [2]

Clinical Development and Trial Data

Phase I Clinical Trials

Two first-in-human phase I studies evaluated this compound in patients with advanced malignancies using different dosing schedules:

Table 2: Phase I Clinical Trial Results of this compound

| Parameter | 3 Days On/4 Days Off Schedule | 4 Weeks On/2 Weeks Off Schedule |

|---|---|---|

| Recommended Phase II Dose | 5 mg twice daily (solid tumors) | Not determined (limited tolerability) |

| Most Common Treatment-Related AEs | Nausea (76.6%), fatigue (65.8%), diarrhea (63.1%), vomiting (57.7%) | Study terminated due to tolerability concerns |

| Disease Control Rate | Ovarian cancer: 40.9% (n=25) SCLC: 17.4% (n=33) Tumor mutations: 33.3% (n=6) | Not determined | | Pharmacokinetics | Rapid absorption and dose-proportional increase in exposure | Limited evaluation |

The 3 days on/4 days off schedule (21-day cycle) demonstrated an acceptable safety profile and was selected for further development based on better tolerability compared to the 4 weeks on/2 weeks off schedule [2].

Clinical Pharmacokinetics

Based on available data:

- This compound is rapidly absorbed following oral administration

- Exhibits dose-proportional increase in exposure

- Preclinical models indicated a human starting dose of 0.01 mg kg⁻¹ (0.37 mg m⁻²) [2]

- Food effect assessment at the recommended phase II dose showed no significant impact on bioavailability [2]

Comparative Analysis with Other CDK Inhibitors

Table 3: Comparison Between this compound and Selective CDK4/6 Inhibitors

| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |

|---|---|---|---|---|

| Primary Targets | CDK1, 2, 3, 4, 6, 7, 9 | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6, CDK9, CDK1, CDK2 |

| Cell Cycle Arrest | G2/M phase | G1 phase | G1 phase | G1 phase (G2 phase at higher doses) |

| Selectivity Profile | Pan-CDK inhibitor | Highly selective for CDK4/6 | Highly selective for CDK4/6 | Less selective, multiple kinase targets |

| Key Differentiating Activity | Transcriptional inhibition, cancer stem cell targeting | HR+ breast cancer with endocrine therapy | HR+ breast cancer with endocrine therapy | Demonstrated single-agent activity |

| Clinical Status | Phase II (discontinued) | Approved (HR+ breast cancer) | Approved (HR+ breast cancer) | Approved (HR+ breast cancer) |

This compound's pan-CDK inhibition profile provides a distinct mechanism compared to selective CDK4/6 inhibitors. While CDK4/6 inhibitors primarily induce G1 arrest in Rb-proficient cells, this compound's additional inhibition of CDK1 and CDK2 enables G2/M phase arrest, potentially benefiting tumors less dependent on CDK4/6 signaling alone. Furthermore, its activity against transcriptional CDKs (CDK7, CDK9) may enhance efficacy in tumors reliant on specific transcriptional programs [1] [5] [6].

Research Applications and Potential Indications

Anaplastic Thyroid Cancer (ATC)

This compound has demonstrated promising preclinical activity in ATC, one of the most aggressive human malignancies:

- Inhibits ATC cell proliferation in a dose-dependent manner with low nanomolar potency [1]

- Induces G2/M cell cycle arrest and apoptosis in ATC cell lines [1]

- Significantly retards tumor growth in ATC xenograft models without evidence of toxicity [1]

Neuroblastoma and Cancer Stem Cells

In neuroblastoma models, this compound has shown activity against cancer stem cell populations:

- Downregulates stemness markers (CD44v6, CD114, nucleolin) in neuroblastoma tumor spheres [7]

- Inhibits neurosphere formation across multiple neuroblastoma cell lines regardless of MYCN status [7]

- Demonstrates potent inhibition of tumor growth in orthotopic neuroblastoma mouse models [7]

Small Cell Lung Cancer (SCLC)

This compound has been evaluated in SCLC based on its pan-CDK inhibition profile:

- Demonstrated a disease control rate of 17.4% in phase I expansion cohort of SCLC patients [2]

- Showed additive efficacy with cisplatin and etoposide in SCLC xenograft models [2]

Ovarian Cancer

In phase I expansion cohorts, this compound showed a disease control rate of 40.9% in patients with ovarian cancer, suggesting potential clinical activity in this malignancy [2].

Conclusion and Future Perspectives

This compound represents a distinct class of pan-CDK inhibitors with a broader target profile compared to selective CDK4/6 inhibitors. Its ability to simultaneously target multiple cell-cycle and transcriptional CDKs provides a unique therapeutic approach that may be advantageous in certain tumor types, particularly those with complex cell cycle dysregulation or cancer stem cell populations.

The compound's preclinical efficacy across diverse cancer models, including anaplastic thyroid cancer and neuroblastoma, along with acceptable safety profile in early clinical trials using intermittent dosing schedules, supported its further investigation in specific malignancies. However, development challenges including tolerability concerns with continuous dosing and the emergence of other targeted therapies have influenced its clinical development path.

Future research directions for pan-CDK inhibitors like this compound may include:

- Biomarker-driven patient selection to identify tumors most dependent on pan-CDK signaling

- Rational combination strategies with other targeted therapies or immunotherapies

- Structural optimization to improve therapeutic index while maintaining broad activity

- Exploration in pediatric malignancies where preclinical data suggests potential utility

References

- 1. Effects of this compound in preclinical models of anaplastic ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation studies of this compound, a pan-cyclin ... [nature.com]

- 3. Computational Estimation of Residence Time on this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and Pharmacologic Differences of CDK4/6 ... [frontiersin.org]

- 7. This compound down-regulates stemness and inhibits cell growth ... [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of Roniciclib

The table below summarizes the key preclinical PK parameters of roniciclib identified from the search results.

| Parameter | Preclinical Findings | Source / Context |

|---|---|---|

| Predicted Bioavailability | ~50% (intermediate) after oral application | Preclinical species (as cited in [1]) |

| Volume of Distribution | High | Preclinical species, suggesting extensive tissue distribution [1] |

| Clearance | Low | Preclinical species (as cited in [1]) |

| Half-Life | Intermediate | Preclinical species following intravenous administration [1] |

| Absorption | Rapidly absorbed after oral administration | Preclinical data and confirmed in human trials [1] [2] |

| Target Binding & Residence Time | Long residence time on CDK2 and CDK9; binding involves key residues like Phe80, Lys33, and Asp145 | Computational studies using molecular dynamics simulations [3] |

Experimental Insights and Methodologies

The available information provides some insight into the types of experiments conducted.

- Preclinical PK Studies: The foundational preclinical data, including parameters like bioavailability, volume of distribution, and clearance, were established through studies in various animal species. These studies informed the selection of a human starting dose of 0.01 mg/kg for clinical trials [1].

- Computational Residence Time Studies: Research into why this compound has a long residence time on its targets (like CDK2) used computational simulations, including well-tempered metadynamics (WT-MetaD) and classical molecular dynamics (cMD) simulations. These studies revealed that the trifluoromethyl group at the R5 position of the molecule is critical for stabilizing the binding interaction and prolonging the time the drug stays attached to the kinase [3].

- In Vivo Efficacy Models: this compound demonstrated broad-spectrum, dose-dependent anti-tumor activity in various human cancer xenograft models in mice. It also showed additive efficacy when combined with cisplatin and etoposide in small-cell lung cancer (SCLC) xenograft models without worsening tolerability [1].

Mechanism of Action and Signaling Pathway

This compound is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism involves inhibiting a broad range of CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanism and the downstream effects.

This compound inhibits cell cycle and transcriptional CDKs, leading to dual anti-cancer effects.

Limitations and Clinical Translation

It is important to note that while the preclinical profile was promising, the clinical development of this compound was terminated. Early-phase trials determined a recommended Phase II dose of 5 mg twice daily on a 3 days on/4 days off schedule [1] [4]. A later Phase Ib/II study in combination with chemotherapy for extensive-disease small-cell lung cancer showed promising efficacy but was discontinued due to a safety signal identified in a related study, leading to the termination of all further this compound development [2] [5].

References

- 1. Phase I dose-escalation studies of this compound, a pan-cyclin ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib/II study of the pan-cyclin-dependent kinase inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Estimation of Residence Time on this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I dose-escalation studies of this compound, a pan-cyclin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase Ib/II study of the pan-cyclin-dependent kinase ... [sciencedirect.com]

Roniciclib cell cycle arrest G2 phase

Mechanism of G2/M Arrest

Roniciclib is a potent pan-CDK inhibitor. Its ability to cause G2/M arrest stems from its inhibition of a specific set of CDKs that are crucial for cell cycle progression, particularly the transition from the G2 phase into and through mitosis [1] [2] [3]. The following diagram illustrates the key signaling pathways involved in this process and how this compound disrupts them.

Diagram of this compound's mechanism in G2/M arrest.

Supporting Experimental Evidence

The cytotoxic and pro-apoptotic effects of this compound are consistent across multiple cancer types. The following table summarizes the key findings:

| Cancer Model | Cytotoxicity (IC₅₀/Dm) | Apoptosis Induction | In Vivo Efficacy |

|---|---|---|---|

| Anaplastic Thyroid Cancer (ATC) [2] [4] | Dm: 9.7 - 16.4 nM | Activated Caspase-3; ↑ Early Apoptotic Cells | Inhibited tumor growth in xenograft models. |

| Medullary Thyroid Cancer (MTC) [3] | Dm: 9.6 - 16.8 nM | Activated Caspase-3; ↑ Cleaved Caspase-3 | Retarded xenograft tumor growth. |

| Well-Differentiated Thyroid Cancer (WDTC) [1] | Effective at low nanomolar doses | Activated Caspase-3; Induced Apoptosis | Inhibited tumor growth in xenografts; Synergy with Sorafenib. |

| Neuroblastoma [5] | n/a | n/a | Inhibited tumor growth in a preclinical mouse model. |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies to demonstrate this compound's effects.

- Cell Viability and Cytotoxicity (LDH Assay) [1] [2] [3]:

- Procedure: Plate cells (2×10³ to 2×10⁴ cells/well) in 24-well plates. The next day, add a dose range of this compound (e.g., six serial two-fold dilutions). After a 4-day treatment, remove the medium, wash cells with PBS, and lyse with 1.35% Triton X-100 to release lactate dehydrogenase (LDH). Quantify intracellular LDH using a kit (e.g., Cytotox 96) by measuring absorbance at 490nm. Calculate the percentage of viable cells compared to a vehicle-treated control (100% viable).

- Cell Cycle Distribution Analysis (Flow Cytometry) [2] [3]:

- Procedure: Treat cells with this compound (e.g., 25-100 nM) for 24 hours. After treatment, harvest and fix the cells in 70% ethanol. Then, stain the DNA with a solution containing propidium iodide (PI) and RNase. Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined based on DNA quantification.

- Apoptosis Detection (Caspase-3 Activity) [2] [3]:

- Procedure: Treat cells with this compound for 24 hours. Detect caspase-3 activity using a fluorometric assay kit according to the manufacturer's instructions. This typically involves incubating cell lysates with a caspase-3-specific substrate that releases a fluorescent signal upon cleavage. Measure the fluorescence to quantify relative caspase-3 activity.

- Apoptosis Detection (Annexin V Staining) [2]:

- Procedure: Treat cells with this compound for 24 hours. Harvest the cells and stain them with Annexin V-Alexa Fluor 488 and propidium iodide (PI). Analyze the stained cells by flow cytometry. Early apoptotic cells are identified as Annexin V-positive and PI-negative.

- Protein Expression Analysis (Western Blot/Immunofluorescence) [2] [5]:

- Procedure: After this compound treatment, harvest cells. For Western blot, lyse cells to extract total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., against Aurora A, Survivin, cleaved Caspase-3). For immunofluorescence, fix cells, permeabilize, block, and incubate with primary antibodies, then with fluorescently-labeled secondary antibodies. Visualize and image using a fluorescence or confocal microscope.

Research Implications and Clinical Perspective

The preclinical data strongly positions this compound as a candidate for targeting aggressive cancers, particularly where CDK dysregulation is a driver.

- Broader Relevance: The mechanism of pan-CDK inhibition is relevant beyond thyroid cancers. For instance, in neuroblastoma, this compound was also shown to downregulate stemness and induce nucleolar stress, suggesting an additional mechanism to target treatment-resistant cancer stem cells [5].

- Synergistic Potential: Research in well-differentiated and medullary thyroid cancer models indicates that combining this compound with sorafenib (a multi-kinase inhibitor) produces a synergistic effect, leading to greater tumor growth inhibition than either agent alone [1] [3]. This provides a rationale for exploring combination therapies in the clinic.

- Clinical Translation Note: While preclinical results are robust, it's important to note that clinical development of this compound has faced challenges. Phase I studies established a recommended dose and schedule (5 mg twice daily, 3 days on/4 days off) but reported limited clinical efficacy and significant adverse events like nausea, fatigue, and diarrhea in patients with advanced solid tumors [6]. This highlights the gap between promising preclinical mechanisms and clinical success.

References

- 1. Potent effects of this compound alone and with sorafenib against... [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound in preclinical models of anaplastic... | Oncotarget [oncotarget.com]

- 3. Activity of this compound in medullary thyroid cancer [oncotarget.com]

- 4. Effects of this compound in preclinical models of anaplastic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound down-regulates stemness and inhibits cell ... [nature.com]

- 6. Phase I dose-escalation studies of this compound, a pan-cyclin ... [pmc.ncbi.nlm.nih.gov]

Roniciclib caspase-3 apoptosis induction

Mechanism of Apoptosis Induction

The following diagram illustrates the core mechanism through which Roniciclib treatment activates the mitochondrial apoptosis pathway.

Figure 1: this compound induces apoptosis via caspase-3 activation through transcriptional inhibition and cell cycle disruption.

The process involves several key cellular events:

Pan-CDK Inhibition: this compound potently inhibits cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) at low nanomolar concentrations (IC₅₀ ≤ 11 nM for cell-cycle CDKs; ≤ 50 nM for transcriptional CDKs) [1]. This dual inhibition disrupts both cell cycle progression and key survival signals.

Transcriptional Repression and Nucleolar Stress: Inhibition of transcriptional CDKs, particularly CDK7 and CDK9, disrupts RNA polymerase II activity, leading to impaired gene expression [1] [2]. This causes nucleolar stress, characterized by the translocation of nucleolar proteins such as Nucleolin (NCL) and Nucleophosmin-1 (NPM1) [2]. This stress response downregulates stemness properties in cancer cells and activates pro-apoptotic pathways.

Cell Cycle Arrest: Treatment with this compound (25 nM for 24 hours) significantly induces cell accumulation in the G₂/M phase, demonstrating a robust G₂/M arrest [1]. This arrest prevents mitotic progression and creates a cellular environment conducive to apoptosis initiation.

Mitochondrial Apoptosis Pathway: The integrated stress signals converge on the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent release of cytochrome c into the cytosol. This triggers the formation of the apoptosome and activation of caspase-9, which then cleaves and activates executioner caspase-3 [1].

Quantitative Experimental Evidence

The following table summarizes key quantitative findings from preclinical studies demonstrating this compound-induced caspase-3 activation and apoptosis.

| Cancer Model | Dose & Duration | Caspase-3 Activity (Fold/Percentage Change) | Apoptosis Measurement | Source |

|---|

| Anaplastic Thyroid Cancer (ATC) (8505C, 8305C, KAT18 cells) | 25 nM, 24 hours | Significant increase in activity vs. control (P = 0.004 to P < 0.001) [1] | Early apoptotic cells: 11.5% vs. 3.7% control (P < 0.001) [1] | [1] | | Medullary Thyroid Cancer (MTC) (TT, DRO81-1 cells) | 100 nM, 24 hours | Significant increase in activity vs. control (P = 0.01, P = 0.002) [3] | Cleaved caspase-3+ cells: 3.9% vs. 0.2% control (P < 0.001) [3] | [3] | | Neuroblastoma (Stem-like cells) | Not fully specified | Identified as a key mechanism for growth inhibition and reduced stemness [2] [4] | Induced apoptosis in vitro; impressive tumor growth inhibition in vivo [2] [4] | [2] [4] |

Detailed Experimental Protocol

The core methodologies for detecting caspase-3 activity and apoptosis following this compound treatment are outlined below. The workflow involves preparing cell cultures, treating them with this compound, and then analyzing apoptosis through multiple assays.

Figure 2: Key experimental steps for detecting this compound-induced apoptosis.

Key Experimental Steps

Cell Culture and Treatment: Use relevant cancer cell lines (e.g., ATC lines 8505C, 8305C; MTC line TT). Culture cells in appropriate medium and plate at a density allowing logarithmic growth. Treat cells with this compound at desired concentrations (common range: 25-100 nM) for a set duration (e.g., 24 hours), including a vehicle-only control [1] [3].

Caspase-3 Activity Assay: Use a fluorometric caspase-3 assay kit. Lyse treated cells and incubate lysates with a caspase-3-specific substrate (e.g., DEVD-7-amino-4-trifluoromethylcoumarin/ AFC). Caspase-3 cleaves the substrate, releasing the fluorescent AFC moiety; measure fluorescence with a fluorometer at 400-505 nm excitation-emission. Express results as fold-change in fluorescence/optical density (OD) relative to the control group [1] [3].

Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Harvest treated cells and resuspend in binding buffer. Stain with Annexin V-Alexa Fluor 488 (binds phosphatidylserine on apoptotic cell surfaces) and PI (stains DNA in late apoptotic/necrotic cells with compromised membranes). Analyze by flow cytometry within 1 hour to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [1].

Immunofluorescence for Cleaved Caspase-3: Fix treated cells (e.g., with 4% paraformaldehyde), permeabilize, and block. Incubate with a primary antibody specific for cleaved (active) caspase-3, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI and mount slides. Quantify the percentage of cleaved caspase-3-positive cells using fluorescence microscopy across multiple random fields [3].

References

- 1. Effects of this compound in preclinical models of anaplastic ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound down-regulates stemness and inhibits cell ... [nature.com]

- 3. Activity of this compound in medullary thyroid cancer [oncotarget.com]

- 4. A c-Myc-regulated stem cell-like signature in high-risk ... [nature.com]

Roniciclib cyclin-dependent kinase signaling pathway

Roniciclib: Core Drug Profile

The table below summarizes the fundamental characteristics of this compound.

| Attribute | Description |

|---|---|

| Generic Name | This compound [1] |

| Code/CAS Number | BAY 1000394 / 1223498-69-8 [1] |

| Chemical Formula | C₁₈H₂₁F₃N₄O₃S [1] |

| Molecular Weight | 430.45 g/mol [1] |

| Mechanism of Action | Potent, oral small-molecule pan-CDK inhibitor [2] [3]. |

| Primary Targets (IC₅₀ ≤ ~20 nM) | Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4 [3] [1]. Transcriptional CDKs: CDK7, CDK9. Also inhibits non-CDK kinases like Aurora A (IC₅₀ ≤ 50 nM) [3]. |

| Status | Investigational; clinical development appears discontinued (studies terminated/withdrawn) [1]. |

CDK Signaling Pathway and this compound's Mechanism

This compound simultaneously targets two key CDK families, disrupting both cell cycle progression and oncogenic transcription.

This compound's dual inhibition of cell cycle and transcriptional CDKs [2] [3].

- Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the orderly progression from G2 to M phase, leading to G2/M phase arrest [3] [4]. This prevents cancer cells from undergoing mitosis.

- Transcriptional Repression: Inhibition of CDK7 and CDK9 blocks the phosphorylation of RNA polymerase II, a critical step in gene transcription. This rapidly reduces the levels of short-lived pro-survival proteins like Mcl-1 and survivin, tipping the balance toward apoptosis [2] [3].

- Caspase-3 Activation: The drug induces cleavage and activation of caspase-3, a key executioner protease in the apoptotic pathway, as demonstrated in anaplastic thyroid cancer (ATC) and medullary thyroid cancer (MTC) cell lines [3] [4].

Preclinical Efficacy and Cytotoxicity Data

This compound demonstrated potent, dose-dependent anti-proliferative and pro-apoptotic effects across various cancer models.

| Cancer Model | Experimental Finding | Key Metrics |

|---|---|---|

| Anaplastic Thyroid Cancer (ATC) | Dose-dependent cytotoxicity & G2/M phase arrest [3]. | Median-Effect Dose (Dm): 9.7 - 16.4 nM [3]. |

| Medullary Thyroid Cancer (MTC) | Dose-dependent cytotoxicity & caspase-3 activation [4]. | Median-Effect Dose (Dm): 9.6 - 16.8 nM [4]. |

| ATC & MTC (In Vivo) | Significant tumor growth inhibition in xenograft models; combination with sorafenib showed enhanced efficacy in MTC [3] [4]. | No reported morbidity, indicating tolerable toxicity in these models [4]. |

| Small-Cell Lung Cancer (SCLC) Xenografts | Potent efficacy in inhibiting tumor growth; additive effect when combined with cisplatin/etoposide without worsening tolerability [2]. |

Detailed Experimental Protocols

For researchers seeking to replicate or analyze key studies, here are the core methodologies used in preclinical evaluations.

In Vitro Cytotoxicity and IC₅₀ Determination

- Cell Lines: Human cancer cell lines (e.g., ATC lines 8505C, 8305C, KAT18; MTC lines TT, DRO81-1) [3] [4].

- Proliferation Assay: Cells treated with a series of this compound concentrations (e.g., two-fold dilutions from 100 nM). Cytotoxicity is measured over 2-4 days using Lactate Dehydrogenase (LDH) release assay or by direct counting of viable cells [3] [4].

- Data Analysis: Dose-response curves are analyzed using software like CompuSyn to calculate the median-effect dose (Dm), which reflects IC₅₀ [3] [4].

Apoptosis Analysis via Caspase-3 Activity

- Assay Principle: A fluorometric assay kit measures the cleavage of a caspase-3-specific substrate, which generates a fluorescent signal proportional to enzyme activity [3] [4].

- Protocol: Cells treated with this compound (e.g., 25-100 nM) or vehicle for 24 hours. Cell lysates are incubated with the substrate. Fluorescence is measured, and data is presented as optical density (OD) units. Activation is confirmed by immunofluorescence staining for cleaved caspase-3 [3] [4].

Cell Cycle Distribution Analysis

- Staining: Cells treated with this compound (e.g., 25 nM for 24 hours), then fixed and stained with Propidium Iodide (PI), which binds to DNA [3].

- Analysis: DNA content is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified based on DNA content. This compound typically shows a significant increase in the proportion of cells in the G2/M phase [3].

Clinical Trial Data and Safety Profile

Clinical evaluation identified an acceptable safety profile and preliminary efficacy, though development was halted.

| Parameter | Details from Phase I Studies |

|---|---|

| Recommended Schedule | 3 days on / 4 days off, 21-day cycle (5 mg twice daily) was better tolerated than 4 weeks on / 2 weeks off [2]. |

| Recommended Phase II Dose (RP2D) | 5 mg twice daily (3 days on/4 days off) for solid tumors [2]. |

| Most Common Related Adverse Events | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [2]. |

| Pharmacokinetics | Rapid absorption after oral administration; exposure increased dose-proportionally [2]. |

| Efficacy (Disease Control Rate) | Ovarian cancer: 40.9% (n=25). SCLC: 17.4% (n=33). Tumors with CDK-pathway mutations: 33.3% (n=6) [2]. |

| Clinical Status | Studies were terminated or withdrawn, indicating discontinuation of clinical development [1]. |

Research Implications and Context

- Pan-CDK Inhibition vs. Selectivity: this compound represents the "first-generation" approach of broad CDK inhibition. While this demonstrated broad anti-proliferative potential, subsequent drug development has shifted toward more selective inhibitors (e.g., CDK4/6 inhibitors like palbociclib in breast cancer) to improve therapeutic windows [5] [6].

- Overcoming Resistance: Preclinical data showing efficacy in ATC and MTC, which are often treatment-resistant, provides a rationale for targeting CDKs in aggressive cancers with limited options [3] [4]. The enhanced effect in combination with sorafenib in MTC highlights a promising combinatorial strategy [4].

The research on this compound provides a valuable foundational understanding of pan-CDK inhibition, which continues to inform the development of newer, more targeted therapeutic agents.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. Phase I dose-escalation studies of this compound , a pan- cyclin - dependent ... [nature.com]

- 3. Effects of this compound in preclinical models of anaplastic ... [pmc.ncbi.nlm.nih.gov]

- 4. Activity of this compound in medullary thyroid cancer | Oncotarget [oncotarget.com]

- 5. Recent advances in regulating the cell cycle through ... [sciencedirect.com]

- 6. - Cyclin Inhibitors in Hematological... Dependent Kinase [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Roniciclib (3 Days On/4 Days Off Dosing Schedule) in Advanced Malignancies

Introduction

Roniciclib (BAY 1000394) is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor with low nanomolar activity against both cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) [1]. The 3 days on/4 days off dosing schedule (within a 21-day cycle) was developed to maximize therapeutic efficacy while managing tolerability, establishing a recommended Phase II dose (RP2D) for further evaluation in specific advanced malignancies [1]. This document provides a consolidated summary of the clinical protocol, pharmacokinetic data, safety profile, and efficacy outcomes from phase I studies for researchers and drug development professionals.

Key Clinical Findings and Quantitative Data

Summary of Efficacy Outcomes at RP2D

The disease control rate (DCR), defined as the proportion of patients achieving a complete response, partial response, or stable disease, was assessed in expansion cohorts at the RP2D of 5 mg twice daily [1].

Table 1: Disease Control Rate in Expansion Cohorts at RP2D (5 mg BID, 3 days on/4 days off)

| Tumour Type | Patients (n) | Disease Control Rate (DCR) |

|---|---|---|

| Ovarian Cancer | 25 | 40.9% |

| Small-Cell Lung Cancer (SCLC) | 33 | 17.4% |

| Tumours with CDK-pathway Mutations | 6 | 33.3% |

Safety and Tolerability Profile

The safety profile of this compound was characterized from the dose-escalation cohorts. Adverse events (AEs) were common, but mostly manageable [1] [2].

Table 2: Common this compound-Related Adverse Events (Any Grade) in the 3 days on/4 days off Schedule (n=47)

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | 76.6% |

| Fatigue | 65.8% |

| Diarrhoea | 63.1% |

| Vomiting | 57.7% |

Detailed Experimental Protocol

Recommended Phase II Dose and Formulation

- Recommended Dose: 5 mg twice daily (BID) for patients with solid tumours [1].

- Formulation: Tablet formulation. A bridging study confirmed the bioavailability of the tablet compared to an earlier polyethylene glycol-based liquid service formulation [1].

- Dosing Schedule: Administered orally twice daily, following a 3 days on/4 days off pattern, repeated within a 21-day cycle [1].

- Cycle Duration: 21 days [1].

- Administration Note: In the 3 days on/4 days off schedule, a single dose of this compound was given on Cycle 1, Day 1 for PK assessment. BID dosing began on Cycle 1, Day 2 [1].

Patient Selection and Inclusion Criteria

- Population: Adult patients (≥18 years) with histologically or cytologically confirmed advanced solid tumours or lymphoid malignancies refractory to or not amenable to standard therapy [1].

- Disease Status: Patients with solid tumours were required to have at least one measurable or evaluable tumour lesion per RECIST v1.1. Progressive disease at baseline was not mandatory for study participation [1].

- Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 [1].

- Life Expectancy: ≥12 weeks [1].

- Expansion Cohorts: The protocol included specific expansion cohorts for patients with SCLC, ovarian cancer, or solid tumours bearing distinct mutations in the CDK signalling pathway (e.g., amplification of cyclin D or E, loss of p15 or p16) [1].

Dose-Limiting Toxicity (DLT) Criteria

DLTs were assessed during the first cycle of treatment and defined as follows [1]:

- Absolute neutrophil count <0.5 × 10⁹/L for ≥7 days.

- Febrile neutropenia with absolute neutrophil count <0.5 × 10⁹/L and fever ≥38.5 °C.

- Platelet count <25 × 10⁹/L.

- Any Grade 3–5 non-haematological toxicity (without a clear alternative explanation).

- Any Grade 4 vomiting.

Pharmacokinetic (PK) Assessment Protocol

Sample Collection: PK assessments were performed following a single dose on Cycle 1, Day 1 and under multiple-dose conditions [1]. Key Parameters: The PK profile demonstrated rapid absorption (median T~max~ 0.5–1 hour) and a dose-proportional increase in exposure [1] [3]. Food Effect: A dedicated cohort assessed the effect of a high-fat, high-calorie meal on this compound PK. Tablets were administered immediately after meal consumption on Cycle 1, Day -3 [1]. Co-administration with food reduced this compound exposure by 30–40% [3].

Safety and Efficacy Assessments

- Safety Monitoring: Included adverse events (graded by NCI CTCAE v4.0), vital signs, laboratory tests, and 12-lead electrocardiograms. Assessments occurred at screening, planned times during each cycle, during follow-up, and up to 30 days after the last dose [1].

- Efficacy Evaluation: Tumour response was assessed according to RECIST v1.1. The primary efficacy outcome was disease control rate (DCR) [1].

Mechanism of Action and Biological Rationale

This compound is a pan-CDK inhibitor that targets a broad spectrum of cyclin-dependent kinases. The following diagram illustrates its mechanism of action and the biological rationale for the intermittent dosing schedule.

Diagram 1: Mechanism of Action of this compound as a Pan-CDK Inhibitor. This compound simultaneously targets cell-cycle and transcriptional CDKs, disrupting fundamental processes required for cancer cell survival and proliferation. Preclinical data also suggests it induces nucleolar stress, contributing to its anti-tumor effects [1] [4].

Preclinical and Combination Therapy Insights

Although this protocol focuses on monotherapy, a phase Ib/II study investigated this compound in combination with platinum-etoposide chemotherapy for extensive-disease small-cell lung cancer (ED-SCLC). The MTD of this compound in this combination was confirmed to be 5 mg BID on the 3 days on/4 days off schedule with either cisplatin-etoposide or carboplatin-etoposide [3]. The combination showed a promising overall response rate of 81.4%, with no clinically relevant pharmacokinetic interactions observed between the agents [3]. The following workflow outlines the clinical development path and key decision points.

Diagram 2: Clinical Development Workflow and Outcomes for this compound. The 3 days on/4 days off schedule emerged as the viable clinical candidate from phase I studies, leading to expansion and combination therapy trials. However, an overall unfavorable benefit-risk profile led to the termination of its development [1] [3].

Conclusion and Development Status

The 3 days on/4 days off schedule of this compound at 5 mg BID was established as a clinically viable regimen with an acceptable safety profile and demonstrated moderate disease control rates in specific advanced cancers, particularly ovarian cancer [1]. Despite promising early efficacy signals and a well-characterized pharmacokinetic profile, the observation of a negative benefit-risk balance in a related phase II study resulted in the discontinuation of its clinical development program [3]. This compound serves as an important case study in the development of pan-CDK inhibitors, highlighting both the potential of this class of drugs and the critical challenges in achieving a therapeutic window in oncology drug development.

References

- 1. Phase I dose -escalation studies of this compound , a pan-cyclin-dependent... [nature.com]

- 2. Phase I dose -escalation studies of this compound , a pan-cyclin-dependent... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase Ib/II study of the pan-cyclin-dependent kinase ... [sciencedirect.com]

- 4. This compound down-regulates stemness and inhibits cell growth ... [pmc.ncbi.nlm.nih.gov]

Roniciclib Phase I Dose-Escalation Study: Application Notes and Experimental Protocols

Introduction

Roniciclib (BAY 1000394) is an oral pan-cyclin-dependent kinase inhibitor with low nanomolar activity against cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9). CDKs play vital roles in regulating cell division and fundamental cellular functions, with their deregulation contributing significantly to tumor pathogenesis. The broad-spectrum CDK inhibition profile of this compound demonstrated favorable preclinical pharmacokinetic parameters and potent anti-proliferative activity across diverse human cancer cell lines, supporting its clinical development for advanced malignancies. This document provides comprehensive application notes and detailed experimental protocols for the first-in-human phase I dose-escalation studies of this compound, offering researchers and drug development professionals with methodological frameworks for similar investigational cancer therapeutic evaluations [1] [2].

Study Design and Objectives

Overall Study Structure

The clinical evaluation of this compound comprised two parallel first-in-human phase I studies conducted under distinct dosing schedules to determine safety, tolerability, and optimal dosing parameters [1]:

- Schedule A: 3 days on/4 days off (21-day cycle) - NCT01188252

- Schedule B: 4 weeks on/2 weeks off (42-day cycle) - NCT01335256

Both studies were multicenter, open-label, non-randomized trials designed to evaluate this compound in patients with advanced malignancies. The dose-escalation phase for each schedule followed a modified 3+3 design to characterize the maximum tolerated dose (MTD), with subsequent expansion phases planned to further assess clinical benefit at the recommended phase II dose (RP2D) [1].

Primary and Secondary Objectives

Table 1: Study Objectives

| Objective Type | Specific Goals |

|---|

| Primary | Determine safety and tolerability profile Identify maximum tolerated dose (MTD) Establish recommended phase II dose (RP2D) | | Secondary | Characterize pharmacokinetic (PK) parameters Assess pharmacodynamic biomarkers Evaluate preliminary antitumor activity Determine disease control rates (DCR) |

The primary endpoint focused on dose-limiting toxicities (DLTs) occurring during the first treatment cycle, while secondary endpoints included pharmacokinetic profiling, objective response rates per RECIST 1.1, and disease control rates in expansion cohorts [1].

Patient Selection and Methodology

Inclusion Criteria

Patient selection followed stringent criteria to ensure appropriate population selection while maintaining safety [1]:

- Age ≥18 years with histologically/cytologically confirmed advanced solid tumors or lymphoid malignancies

- Refractory to or not amenable to standard therapeutic options

- Measurable or evaluable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1

- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1

- Adequate organ function and life expectancy ≥12 weeks

For expansion cohorts, specific populations were enrolled: small-cell lung cancer (SCLC), ovarian cancer, and tumors with mutations in CDK signaling pathways (e.g., amplification of cyclin D or E, loss of p15 or p16) [1].

Exclusion Criteria

Key exclusion criteria encompassed factors that could compromise safety or interpretability of results [1]:

- Inadequate bone marrow, hepatic, or renal function

- Active brain metastases or central nervous system involvement

- Uncontrolled comorbidities or intercurrent illnesses

- Prior anticancer therapy within 28 days of study initiation

- Pregnancy or lactation

Dosing Regimens and Administration

Dose Escalation Scheme

The initial dose of 0.3 mg was derived from preclinical toxicology studies, with the starting human dose calculated as 0.01 mg kg⁻¹ (0.37 mg m⁻²). This compound was initially administered in a polyethylene glycol-based liquid service formulation, transitioning later to a tablet formulation at the 5 mg dose level. A bridging cohort compared the bioavailability of both formulations in the 3 days on/4 days off schedule [1].

Table 2: Dose Escalation Cohorts

| Dose Level | Schedule A (3 days on/4 days off) | Schedule B (4 weeks on/2 weeks off) | Number of Patients | |----------------|------------------------------------------|------------------------------------------|------------------------| | Starting | 0.3 mg twice daily | 0.3 mg twice daily | 3-6 per cohort | | Intermediate | Multiple escalating cohorts | Limited escalation | 47 total (Schedule A) | | Maximum | 5 mg twice daily (RP2D) | Not determined | 10 total (Schedule B) |

Recommended Phase II Dose

The RP2D was established as 5 mg twice daily on the 3 days on/4 days off schedule for solid tumors. The 4 weeks on/2 weeks off schedule was terminated early due to limited tolerability, with no MTD determined for this schedule. For lymphoid malignancies, the RP2D remained undetermined due to limited enrollment (n=7) [1] [2].

Safety and Efficacy Assessment Methods

Safety Monitoring Protocol

Comprehensive safety assessments were conducted throughout the study [1]:

- Daily monitoring for adverse events during Cycle 1

- Weekly vital signs, physical examinations, and laboratory tests

- 12-lead electrocardiograms at screening, regularly during treatment, and at follow-up

- Adverse event grading according to NCI Common Terminology Criteria for Adverse Events (CTCAE) version 4.0

Dose-limiting toxicities were defined as specific events occurring during Cycle 1 and attributed to this compound: grade 4 neutropenia ≥7 days, febrile neutropenia, grade 4 thrombocytopenia, grade 3-5 non-hematological toxicities, or grade 4 vomiting [1].

Efficacy Assessment

Tumor response assessments followed standardized radiographic evaluation [1]:

- CT/MRI scans performed at baseline and every two cycles (6 weeks)

- RECIST version 1.1 criteria for objective tumor response

- Disease control rate defined as complete response + partial response + stable disease

Pharmacokinetic Assessment Methodology

Blood Sampling Protocol

Intensive pharmacokinetic sampling was performed to characterize this compound exposure [1]:

- Single-dose PK: Comprehensive sampling after single dose on Cycle 1, Day 1

- Multiple-dose PK: Steady-state assessment after BID dosing

- Schedule A: Day 2 sampling for 3 days on/4 days off schedule

- Schedule B: Day 3 sampling for 4 weeks on/2 weeks off schedule

Additional formulation bridging and food-effect assessments were conducted in the 3 days on/4 days off schedule with a single dose on Cycle 1, Day -3 [1].

Bioanalytical Methods

Plasma concentrations of this compound were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters including maximum concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), half-life (t~½~), and accumulation ratio were calculated using standard non-compartmental methods [1].

Statistical Analysis Plan

Analysis Populations

- Safety Analysis Set: All patients receiving ≥1 dose of this compound

- Dose-Limiting Toxicity Analysis Set: All patients completing Cycle 1 or experiencing DLT during Cycle 1

- Pharmacokinetic Analysis Set: All patients with ≥1 measurable this compound concentration

- Efficacy Analysis Set: All patients with measurable disease at baseline

Statistical Methods

Descriptive statistics summarized continuous variables as mean ± standard deviation or median (range), while categorical variables were summarized as frequencies and percentages. Dose proportionality was assessed using power model analysis of pharmacokinetic parameters. Disease control rates were calculated with exact 95% confidence intervals [1].

Key Findings and Clinical Implications

Safety Results

Table 3: Treatment-Related Adverse Events (≥30% Frequency)

| Adverse Event | All Grades (%) | Grade 3/4 (%) |

|---|---|---|

| Nausea | 76.6 | Not specified |

| Fatigue | 65.8 | Not specified |

| Diarrhea | 63.1 | Not specified |

| Vomiting | 57.7 | Not specified |

The 3 days on/4 days off schedule demonstrated an acceptable safety profile with predominantly gastrointestinal toxicities that were manageable with supportive care. The 4 weeks on/2 weeks off schedule showed limited tolerability, leading to early study termination [1] [2].

Efficacy Outcomes

Table 4: Disease Control Rates in Expansion Cohorts

| Tumor Type | Patients (n) | Disease Control Rate (%) |

|---|---|---|

| Ovarian Cancer | 25 | 40.9 |

| Small-Cell Lung Cancer | 33 | 17.4 |

| CDK Pathway Mutations | 6 | 33.3 |

| Overall | 64 | 29.7 |

One partial response (1.0%) was observed across all treated patients. The disease control rate was most promising in ovarian cancer patients (40.9%), suggesting potential clinical utility in this malignancy [1] [2].

Pharmacokinetic Results

This compound demonstrated rapid absorption with dose-proportional increase in exposure across the tested dose range. The tablet formulation provided adequate bioavailability, supporting its use in clinical development. The half-life was intermediate, supporting twice-daily dosing administration [1].

CDK Signaling Pathways Targeted by this compound

This compound inhibits a broad spectrum of cyclin-dependent kinases, targeting both cell cycle progression and transcriptional regulation. The mechanism of action encompasses dual cell cycle and transcriptional inhibition, representing a distinct approach compared to selective CDK4/6 inhibitors like ribociclib and palbociclib [1].

CDK Signaling Pathway Explanation: this compound simultaneously targets multiple CDK pathways central to cancer cell proliferation and survival. The inhibition of CDK4/6-cyclin D complexes prevents phosphorylation of the retinoblastoma (Rb) protein, maintaining Rb in its active, growth-suppressive state and inducing G1 cell cycle arrest. Concurrent inhibition of CDK1/2 disrupts progression through S, G2, and M phases, while targeting transcriptional CDKs (7 and 9) impedes RNA polymerase II-mediated gene expression, effectively shutting down synthesis of proteins required for continued growth and survival. This multi-targeted approach may potentially overcome limitations of selective CDK4/6 inhibitors, particularly in malignancies with intact Rb signaling or those dependent on transcriptional regulation for oncogene expression [1].

Experimental Workflow and Study Design

The phase I evaluation of this compound followed a systematic approach to dose escalation and expansion, with careful safety monitoring and pharmacokinetic correlation.

Experimental Workflow Explanation: The phase I development program for this compound exemplified a systematic approach to first-in-human trials. The process began with comprehensive preclinical profiling that established the drug's pan-CDK inhibition and provided pharmacokinetic and toxicology data for human dose prediction. The clinical phase incorporated two parallel dosing schedules to explore different treatment intensities, with the 3 days on/4 days off schedule ultimately proving more feasible. The dose escalation phase carefully evaluated safety through DLT assessment in Cycle 1, while the expansion phase focused on specific malignancies potentially sensitive to CDK inhibition. Comprehensive safety, pharmacokinetic, and efficacy assessments throughout the study provided a robust dataset supporting the RP2D of 5 mg twice daily on the 3 days on/4 days off schedule for further clinical development [1] [2].

Conclusion

The phase I dose-escalation studies of this compound successfully established the safety profile, recommended phase II dose, and pharmacokinetic characteristics of this pan-CDK inhibitor in advanced malignancies. The 3 days on/4 days off schedule (5 mg twice daily) demonstrated acceptable tolerability with a safety profile characterized primarily by manageable gastrointestinal events, while the 4 weeks on/2 weeks off schedule showed limited tolerability. Moderate disease control rates were observed in expansion cohorts, particularly in ovarian cancer. These studies provide researchers with a methodological framework for phase I development of targeted therapies and support further investigation of this compound in selected malignancies, potentially those with specific CDK pathway alterations. The comprehensive dataset generated from these studies illustrates the importance of flexible study designs, careful safety monitoring, and translational research components in early-phase drug development [1] [2].

References

Roniciclib maximum tolerated dose solid tumors

Roniciclib Clinical Data Summary

The table below summarizes the core quantitative findings from the phase I dose-escalation studies for this compound (BAY 1000394) in patients with advanced malignancies [1] [2].

| Parameter | Details |

|---|---|

| Recommended Phase II Dose (RP2D) in Solid Tumors | 5 mg twice daily (BID) on a 3 days on/4 days off schedule (21-day cycle) [1] [2]. |

| RP2D in Lymphoid Malignancies | Undetermined from these studies [1] [2]. |

| Alternative Schedule (4 weeks on/2 weeks off) | Terminated due to limited tolerability [1] [2]. |

| Most Common Drug-Related Adverse Events (All Grades) | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] [2]. |

| Pharmacokinetic Profile | Rapid absorption; dose-proportional increase in exposure [1] [2]. |

| Efficacy (Disease Control Rate at RP2D) | Ovarian cancer: 40.9% (n=25); Small-cell lung cancer (SCLC): 17.4% (n=33); Tumors with CDK-pathway mutations: 33.3% (n=6) [1] [2]. |

Detailed Experimental Protocols

For researchers aiming to understand or replicate the study design, here are the detailed methodologies.

Study Design and Patient Selection

- Overall Design: Two parallel, multicenter, open-label, non-randomized phase I studies [2].

- Primary Objective: Determine the safety, tolerability, and Maximum Tolerated Dose (MTD) of this compound [2].

- Key Inclusion Criteria:

- Key Exclusion Criteria: Patients with impaired cardiac function, uncontrolled hypertension, or who had received recent anticancer therapy (within 2 weeks) [2].

Treatment and Dose-Limiting Toxicity (DLT) Assessment

- Drug Administration: Oral this compound was administered twice daily. The study started with a liquid formulation and switched to a tablet; a bridging cohort compared bioavailability [2].

- DLT Evaluation Period: Defined toxicities attributed to this compound occurring during Cycle 1 [2].

- DLT Criteria:

- MTD Determination: The MTD was defined as the dose level below the one at which DLTs occurred in more than one out of six patients, or in two patients within a single cohort [2].

Pharmacokinetic (PK) and Efficacy Assessments

- PK Sampling: For the 3 days on/4 days off schedule, a single dose was given on Cycle 1, Day 1 for PK analysis, followed by BID dosing starting on Day 2. A separate cohort assessed the effect of a high-fat meal on PK [2].

- Tumor Response Assessment: Tumor imaging was performed per RECIST v1.1. The Disease Control Rate (DCR) was defined as the proportion of patients with a complete response, partial response, or stable disease [1] [2].

This compound Mechanism and Clinical Workflow

This compound is an oral small-molecule pan-cyclin-dependent kinase inhibitor. It targets a broad spectrum of CDKs, including cell-cycle regulators (CDK1, 2, 4, 6) and transcriptional regulators (CDK7, 9), which are often upregulated in cancer cells [2] [3]. The following diagram illustrates the key signaling pathways targeted by this compound and the consequent anti-tumor effects.

The clinical workflow for establishing the MTD and RP2D of this compound in the 3 days on/4 days off schedule involved a structured, multi-stage process, as outlined below.

Important Development Note

While the 3 days on/4 days off schedule demonstrated an acceptable safety profile and moderate disease control rates in phase I [1] [2], further clinical development of this compound was terminated. A subsequent phase Ib/II study in extensive-disease small-cell lung cancer (ED-SCLC) combining this compound with cisplatin/carboplatin and etoposide showed a promising response rate of 81.4% [4]. However, an unfavorable benefit/risk balance observed in a related phase II study led to the discontinuation of all this compound development programs [4].

References

- 1. Phase I dose-escalation studies of this compound, a pan-cyclin ... [lifescience.net]

- 2. Phase I dose-escalation studies of this compound, a pan-cyclin ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK1 in cancer: mechanisms and implications [nature.com]

- 4. Phase Ib/II study of the pan-cyclin-dependent kinase ... [sciencedirect.com]

Summary of Clinical Trial Data for Roniciclib Combinations

The table below summarizes the efficacy and safety outcomes from clinical trials investigating roniciclib in combination with platinum-etoposide chemotherapy for Extensive-Disease Small Cell Lung Cancer (ED-SCLC).

| Trial Aspect | Phase II Study Results (this compound + Chemotherapy vs. Placebo + Chemotherapy) [1] | Phase Ib/II Study Results (this compound + Chemotherapy) [2] |

|---|---|---|

| Patient Population | Previously untreated ED-SCLC | Previously untreated ED-SCLC |

| Treatment Regimen | This compound or placebo (5 mg BID, 3 days on/4 days off) + Cisplatin/Etoposide or Carboplatin/Etoposide | This compound (5 mg BID, 3 days on/4 days off) + Cisplatin/Etoposide or Carboplatin/Etoposide |

| Sample Size | 140 (70 per arm) | 36 (pooled at 5 mg BID dose) |

| Median Progression-Free Survival (PFS) | 4.9 months vs. 5.5 months (Hazard Ratio [HR] = 1.242) | Not specifically reported |

| Median Overall Survival (OS) | 9.7 months vs. 10.3 months (HR = 1.281) | Not specifically reported |

| Objective Response Rate (ORR) | 60.6% vs. 74.6% | 86.1% (all partial responses) |

| Common Adverse Events (AEs) | Nausea, vomiting, fatigue [1] | Nausea (90.7%), vomiting (69.8%) [2] |

| Serious Adverse Events | More common with this compound (57.1%) than placebo (38.6%) [1] | - |

| Conclusion | Unfavorable risk-benefit profile; study prematurely terminated [1] | Promising efficacy but study terminated due to safety signal from another trial [2] |

Experimental Protocol from Clinical Trials

Here is a detailed methodology for the combination therapy, reconstructed from the phase II clinical trial design [1] [2].

Drug Formulation and Administration

Dose Escalation and Maximum Tolerated Dose (MTD) The Phase Ib study determined that the MTD of this compound in combination with either cisplatin/etoposide or carboplatin/etoposide was 5 mg BID on the 3 days on/4 days off schedule [2].

Patient Eligibility Criteria (Key Points) The studies enrolled adult patients (≥18 years) with:

- Histologically or cytologically confirmed ED-SCLC.

- No prior systemic therapy for extensive-stage disease.

- An Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

- Adequate bone marrow, renal, and liver function [3].

Primary Endpoints

- Progression-Free Survival (PFS): Time from randomization to disease progression or death from any cause [1].

- Safety and Tolerability: Including the incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events graded by Common Terminology Criteria for Adverse Events (CTCAE) [3].

Pharmacokinetic Assessment In phase I studies, this compound was readily absorbed following oral administration with a median time to maximum concentration (t~max~) of 0.5–1 hour. Co-administration with carboplatin/etoposide or cisplatin/etoposide resulted in a 30–40% reduction in this compound exposure, though this compound did not affect the pharmacokinetics of etoposide or platinum [2].

Mechanism of Action & Signaling Pathways

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of its clinical development.

Diagram 1: Proposed mechanism of action of the pan-CDK inhibitor this compound. This compound targets both cell cycle and transcriptional CDKs, leading to cell cycle arrest and inhibition of transcription, which collectively induce apoptosis in cancer cells.

Diagram 2: Clinical development workflow and outcome for this compound in combination with chemotherapy (cisplatin/carboplatin + etoposide) for ED-SCLC. The program was terminated after the phase II study showed an unfavorable risk-benefit profile.

Critical Development Outcome and Rationale for Termination

It is crucial for researchers to note that the development of this compound was discontinued. The phase II study concluded that the combination of this compound with standard platinum-etoposide chemotherapy demonstrated an unfavorable risk-benefit profile in patients with ED-SCLC [1].

The primary rationale for this decision was:

- Lack of Efficacy: The combination showed inferior efficacy compared to chemotherapy alone, with shorter median PFS (4.9 vs. 5.5 months) and OS (9.7 vs. 10.3 months) [1].

- Increased Toxicity: The regimen led to a higher incidence of serious adverse events (57.1% vs. 38.6% in the control group), including nausea, vomiting, and fatigue, without providing a therapeutic benefit [1].

- Consequently, the clinical program was prematurely terminated, and no further development of this compound is planned [1] [2].

References

Comprehensive Application Note: Roniciclib in Combination with Carboplatin/Etoposide for Extensive-Disease Small Cell Lung Cancer

Abstract and Introduction

Abstract

This application note provides a comprehensive analysis of a phase II clinical trial evaluating roniciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, in combination with carboplatin/cisplatin and etoposide for first-line treatment of extensive-disease small cell lung cancer (ED-SCLC). The randomized, double-blind study demonstrated that the addition of this compound to standard chemotherapy failed to improve clinical outcomes, with median overall survival of 9.7 months versus 10.3 months in the placebo group (HR=1.281, p=0.7858). The this compound combination also exhibited an unfavorable risk-benefit profile with higher incidence of serious adverse events, leading to premature study termination. This note details the trial methodology, efficacy data, safety profile, and experimental protocols to guide researchers in oncology drug development.

Disease Background

Small cell lung cancer (SCLC) represents approximately 15% of all lung cancer cases and is characterized by high malignancy, rapid progression, and dismal prognosis [1]. The extensive-disease stage (ED-SCLC) indicates cancer that has spread beyond a single radiation field, with 5-year survival rates of merely 1-2% [1]. SCLC initially demonstrates high sensitivity to platinum-based chemotherapy, with response rates of 74.7% in first-line settings, but more than 80% of patients experience relapse within one year of initial therapy [1]. The recent incorporation of immune checkpoint inhibitors has modestly improved outcomes, but new therapeutic approaches are urgently needed to extend patient survival beyond current standards.

Clinical Trial Summary

Trial Design and Methodology

The phase II study (ClinicalTrials.gov NCT02161419) employed a randomized, double-blind, placebo-controlled design to evaluate the efficacy and safety of this compound in combination with standard platinum-etoposide chemotherapy in previously untreated ED-SCLC patients [2].

- Patient Population: 140 unselected patients with previously untreated ED-SCLC were randomized 1:1 to receive either this compound plus chemotherapy (n=70) or placebo plus chemotherapy (n=70)

- Dosing Schedule: Patients received either this compound 5 mg or placebo twice daily according to a 3 days-on, 4 days-off schedule in 21-day cycles, with concomitant cisplatin or carboplatin on day 1 and etoposide on days 1-3

- Primary Endpoint: Progression-free survival (PFS)

- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety/tolerability

- Statistical Analysis: Hazard ratios with 95% confidence intervals were calculated for survival endpoints using stratified Cox proportional hazards models

Patient Characteristics

The study enrolled appropriate candidates for first-line platinum-based chemotherapy, with balanced baseline characteristics between treatment arms. Patients were excluded if they had received prior systemic therapy for ED-SCLC, had limited-stage SCLC amenable to curative radiotherapy, or had significant comorbidities that would compromise protocol adherence.

Efficacy and Safety Data Analysis

Efficacy Outcomes

The addition of this compound to standard platinum-etoposide chemotherapy failed to demonstrate clinical benefit across all efficacy endpoints [2].

Table 1: Efficacy Outcomes of this compound Plus Chemotherapy vs Placebo Plus Chemotherapy

| Endpoint | This compound + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Median PFS | 4.9 months (4.2-5.5) | 5.5 months (4.6-5.6) | 1.242 (0.820-1.881) | 0.8653 |

| Median OS | 9.7 months (7.9-11.1) | 10.3 months (8.7-11.9) | 1.281 (0.776-1.912) | 0.7858 |

| ORR | 60.6% | 74.6% | - | - |

The data revealed notably worse outcomes in the this compound arm compared to placebo across all measured efficacy parameters. The objective response rate was substantially lower in the this compound group (60.6% vs 74.6%), further supporting the lack of clinical benefit from CDK inhibition in this setting [2].

Safety and Tolerability

The safety analysis demonstrated an unfavorable risk-benefit profile for this compound in combination with chemotherapy [2].

Table 2: Safety Profile of this compound Plus Chemotherapy vs Placebo Plus Chemotherapy

| Safety Parameter | This compound + Chemotherapy (n=70) | Placebo + Chemotherapy (n=70) |

|---|---|---|

| Any TEAEs | 100% | 100% |

| Serious TEAEs | 57.1% | 38.6% |

| Most Common TEAEs | Nausea, vomiting, fatigue | Nausea, vomiting, fatigue |

| Grade ≥3 Neutropenia | Not reported | Not reported |

| Grade ≥3 Anemia | Not reported | Not reported |

TEAE = Treatment-emergent adverse event

The incidence of serious treatment-emergent adverse events was substantially higher in the this compound group (57.1%) compared to the placebo group (38.6%), despite similar profiles of common adverse events (nausea, vomiting, fatigue) in both arms [2]. This pattern of increased toxicity without compensatory efficacy benefit led to the premature termination of the clinical development program for this compound in ED-SCLC.

Experimental Protocols

Clinical Trial Protocol Summary

4.1.1 Study Design

- Title: A randomized, double-blind, placebo-controlled phase II study of this compound in combination with cisplatin/etoposide or carboplatin/etoposide as first-line therapy in patients with extensive-disease small cell lung cancer

- Objectives: To evaluate efficacy (PFS, OS, ORR) and safety of this compound plus chemotherapy vs placebo plus chemotherapy

- Design: Multicenter, randomized, double-blind, placebo-controlled

- Phase: II

- Sample Size: 140 patients

- Treatment Arms:

- Experimental: this compound 5 mg twice daily (3 days on/4 days off) + cisplatin/carboplatin (day 1) + etoposide (days 1-3) in 21-day cycles

- Control: Placebo twice daily (3 days on/4 days off) + cisplatin/carboplatin (day 1) + etoposide (days 1-3) in 21-day cycles

- Treatment Duration: Until disease progression, unacceptable toxicity, or withdrawal of consent

4.1.2 Key Inclusion Criteria

- Histologically or cytologically confirmed ED-SCLC

- No prior systemic therapy for ED-SCLC

- Measurable disease per RECIST v1.1

- ECOG performance status 0-1

- Adequate hematological, hepatic, and renal function

- Life expectancy ≥12 weeks

4.1.3 Key Exclusion Criteria

- Limited-stage SCLC amenable to radical radiotherapy

- Prior malignancy within 3 years (except adequately treated non-melanoma skin cancer, cervical carcinoma in situ)

- Active brain metastases (unless treated, stable, and off corticosteroids)

- Severe cardiovascular disease

- Uncontrolled infections

Assessment Methodologies

4.2.1 Efficacy Assessments

- Tumor Assessments: Contrast-enhanced CT/MRI scans performed at baseline, then every 6 weeks for 24 weeks, then every 9 weeks until progression

- Response Evaluation: Using RECIST v1.1 criteria, with all responses confirmed ≥4 weeks after initial documentation

- Progression-Free Survival: Time from randomization to first documented disease progression or death from any cause

- Overall Survival: Time from randomization to death from any cause

- Objective Response Rate: Proportion of patients with complete or partial response as best overall response

4.2.2 Safety Assessments

- Adverse Event Monitoring: Continuous monitoring throughout treatment and for 30 days after last dose, with severity graded according to NCI CTCAE v4.03

- Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis at baseline, each cycle, and end of treatment

- Vital Signs and Physical Examinations: At baseline, each cycle, and end of treatment

- ECG Assessments: At baseline, cycle 1 day 1 (pre-dose and 4 hours post-dose), and subsequent cycles

4.2.3 Statistical Analysis Plan

- Sample Size Justification: Based on assumptions of median PFS improvement from 5.4 to 8.1 months (HR=0.667) with 80% power and one-sided alpha of 0.1

- Primary Analysis: PFS comparison using stratified log-rank test

- Secondary Analyses: OS using stratified log-rank test, ORR using Cochran-Mantel-Haenszel test

- Interim Analyses: Planned for safety and futility

Signaling Pathways and Mechanistic Data

CDK Inhibition Pathway in SCLC

This compound mechanism of action and impact on SCLC biology:

Clinical Trial Workflow

The patient journey and assessments in the this compound phase II trial:

Discussion and Future Perspectives

Interpretation of Clinical Outcomes

The negative results of the this compound phase II trial highlight the challenges of targeting cell cycle regulation in SCLC. Several factors may explain the lack of efficacy:

- Tumor Heterogeneity: SCLC exhibits remarkable genomic complexity that may bypass single-pathway inhibition

- Therapeutic Index: The narrow therapeutic window of CDK inhibition resulted in excessive toxicity at clinically relevant doses

- Combination Scheduling: The 3 days-on/4 days-off schedule may have been insufficient for sustained target engagement

- Patient Selection: The unselected patient population may have included individuals unlikely to benefit from CDK inhibition

Comparison with Current Standard of Care

While this trial yielded negative results, recent advances in ED-SCLC treatment have established new standards:

- Immunotherapy Combinations: The IMpower133 trial established atezolizumab with carboplatin/etoposide as a standard, demonstrating median OS of 12.3 months versus 10.3 months with chemotherapy alone (HR=0.70) [1] [3]

- CASPIAN Study: Durvalumab with platinum-etoposide showed median OS of 13.0 months versus 10.3 months with chemotherapy alone (HR=0.73) [3]

- Novel Targets: Emerging therapies targeting DLL3 (tarlatamab) and B7-H3 have shown promise in clinical trials [4] [5]

Future Research Directions

Despite the negative outcome with this compound, several strategic approaches warrant consideration for future CDK inhibitor development:

- Biomarker-Driven Selection: Development of predictive biomarkers to identify patient subsets most likely to benefit from CDK inhibition

- Novel Combination Strategies: Evaluation of CDK inhibitors with immunotherapy or targeted agents with complementary mechanisms

- Next-Generation Inhibitors: Development of more selective CDK inhibitors with improved therapeutic indices

- Sequencing Strategies: Investigation of alternative scheduling to maximize efficacy while minimizing toxicity

Conclusion

The phase II evaluation of this compound in combination with carboplatin/cisplatin and etoposide for first-line treatment of ED-SCLC demonstrated an unfavorable risk-benefit profile, with no improvement in efficacy endpoints and increased toxicity compared to chemotherapy alone. The study was prematurely terminated based on these results, highlighting the continued challenges in developing effective targeted therapies for this aggressive malignancy. Future efforts in SCLC drug development should focus on improved patient selection strategies, novel therapeutic targets such as DLL3 and B7-H3, and optimized combination approaches to meaningfully impact patient outcomes.

References

- 1. The combination of chemotherapy and immune checkpoint ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase II Study of this compound in Combination with Cisplatin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Immunotherapy for Extensive-stage Small Cell Lung Cancer [pmc.ncbi.nlm.nih.gov]

- 4. 长生存迈向治愈| 朱慧教授:替雷利珠单抗获指南最高级别推荐 [liangyihui.net]

- 5. 2025 ADC 肺癌领域最新临床进展 [phirda.com]

The RP2D Determination Process: A Ribociclib Case Study

The Recommended Phase II Dose (RP2D) is primarily established in Phase I trials, which are designed to find the best balance between safety and efficacy. The process typically involves a dose escalation phase followed by a dose expansion phase [1].

The table below compares these two key phases [1]:

| Trial Phase Aspect | Dose Escalation Phase | Dose Expansion Phase |

|---|---|---|

| Primary Objective | Identify the Maximum Tolerated Dose (MTD) | Confirm safety & assess preliminary efficacy at the selected dose(s) |

| Patient Population | Small, sequential cohorts (e.g., 3-6 patients per dose level) | Larger, more diverse cohorts, sometimes defined by biomarkers |

| Key Outcome | Determine MTD or a biologically effective dose | Establish and refine the final RP2D for future studies |

A 2025 study of Ribociclib combined with Gemcitabine provides a concrete example of this process in action [2] [3]. The trial used a standard "3 + 3" design in its escalation phase, enrolling 19 patients to determine the MTD and RP2D, which was established as Ribociclib 800 mg daily plus Gemcitabine 1000 mg/m² [2]. The expansion phase then enrolled an additional 24 patients to further assess the safety and preliminary efficacy of this recommended dose [2].

Safety and Efficacy at the RP2D

At the determined RP2D (Ribociclib 800 mg + Gemcitabine 1000 mg/m²), the combination therapy showed a manageable safety profile. Key findings from the study are summarized below [2]:

| Assessment Category | Findings at RP2D (Ribociclib 800 mg + Gemcitabine 1000 mg/m²) |

|---|---|

| Most Common Grade 3 AEs | Neutropenia, thrombocytopenia, and anemia. |

| Most Severe AE | One patient experienced Grade 4 thrombocytopenia. |